N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position of the pyrimidine ring and a butylphenyl group at the N4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N4-(4-butylphenyl)-5-aminopyrimidine-4,6-diamine.
Scientific Research Applications
N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with enzymes and proteins. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine
- 2-(1-(2-(4-butylphenyl)-4-methylthiazol-5-yl)ethylidene)-hydrazinecarboximidamide
Uniqueness
N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a butylphenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-N-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-3-4-10-5-7-11(8-6-10)18-14-12(19(20)21)13(15)16-9-17-14/h5-9H,2-4H2,1H3,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUCTJFVIBBUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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